molecular formula C19H15FN4O3 B3411226 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 903190-19-2

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3411226
CAS No.: 903190-19-2
M. Wt: 366.3 g/mol
InChI Key: DETPTDPHRYZCPK-UHFFFAOYSA-N
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Description

The compound 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a carbonitrile at position 4. The piperazine ring at position 5 is further modified with a 4-fluorobenzoyl group. This structure combines aromatic, electron-withdrawing (fluorine, carbonitrile), and hydrogen-bonding (piperazine) motifs, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-2-1-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETPTDPHRYZCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation of the piperazine intermediate using 4-fluorobenzoyl chloride.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.

    Coupling with Furan Ring: The final step involves coupling the oxazole intermediate with a furan derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

Substituents on the benzoyl group attached to piperazine (e.g., 2-fluoro, 3-chloro, 4-chloro).

Substituents on the oxazole ring (e.g., fluorophenyl, ethenyl-aryl, or heteroaryl groups).

Modifications to the piperazine moiety (e.g., chloroacetyl instead of benzoyl).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents (Piperazine/Oxazole) Structural Features Reference
Target Compound: 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅FN₄O₃ 382.35 Piperazine: 4-fluorobenzoyl; Oxazole: furan-2-yl Combines furan’s π-electron richness with 4-fluorobenzoyl’s electron-withdrawing effects.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 Piperazine: 2-fluorobenzoyl; Oxazole: 2-fluorophenyl Ortho-fluorine on benzoyl and phenyl increases steric hindrance and lipophilicity.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ 398.80 Piperazine: 3-chlorobenzoyl; Oxazole: furan-2-yl Chlorine’s stronger electron-withdrawing effect may enhance metabolic stability.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₄H₂₁F₂N₄O₃ 458.45 Piperazine: 4-fluorobenzoyl; Oxazole: ethenyl-4-fluorophenyl Extended conjugation improves planar geometry for potential π-π stacking.
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile C₁₄H₁₃ClN₄O₃ 344.73 Piperazine: 2-chloroacetyl; Oxazole: furan-2-yl Aliphatic acyl group reduces aromaticity, altering solubility and binding kinetics.

Functional Implications of Substituents

  • Fluorine vs. Chlorine on Benzoyl :
    • Fluorine (smaller size, moderate electron-withdrawing) enhances bioavailability and membrane permeability compared to chlorine (bulkier, stronger electron-withdrawing) .
    • Para-substitution (4-F) on benzoyl minimizes steric effects compared to ortho (2-F) or meta (3-Cl) positions .
  • Furan vs. Fluorophenyl on Oxazole :
    • Furan’s oxygen atom provides hydrogen-bonding capability, while fluorophenyl groups increase hydrophobicity and rigidity .
  • Ethenyl-Aryl vs.

Research Findings and Pharmacological Relevance

  • Synthetic Accessibility :
    • Piperazine derivatives with 4-fluorobenzoyl groups are synthesized via nucleophilic aromatic substitution, as seen in analogs like 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile .
  • Comparative Physicochemical Properties :
    • The target compound’s molecular weight (382.35) and logP (estimated ~2.5) align with Lipinski’s rules, favoring oral bioavailability. Analogs with higher molecular weights (>450) may face absorption challenges .

Biological Activity

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (CAS No. 903190-19-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Piperazine moiety : Known for its role in various pharmacological agents.
  • Furan ring : Contributes to the compound's reactivity and biological properties.
  • Oxazole ring : Implicated in a variety of biological functions.
  • 4-Fluorobenzoyl group : Enhances the aromatic character and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, impacting various signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity.
  • Receptor Modulation : It could interact with specific receptors, potentially altering their activity and downstream signaling.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing furan and oxazole rings have been shown to inhibit the growth of various cancer cell lines. A study reported that compounds featuring these moieties demonstrated cytotoxic effects against breast, ovarian, and colorectal cancer cells .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the furan ring is often associated with enhanced activity against various pathogens. For example, derivatives have shown effectiveness against Agaricus bisporus, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrileContains oxazole and piperazineChlorophenyl substitution
5-Methylfuran-2-propionaldehydeFuran ring structureSimpler structure without piperazine
2-Methyl-n-[2-[4-(2-methylphenyl)piperazin-1-yl]-5-[3-(2-pyridinyl)propylcarbamoyl]phenyl]-1,3-oxazoleSimilar oxazole and piperazine presenceAdditional methyl groups

Study on Enzyme Inhibition

A recent study focused on the inhibitory effects of compounds similar to this compound on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives acted as competitive inhibitors without exhibiting cytotoxicity on normal cells .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of furan derivatives against several bacterial strains. The findings revealed that specific substitutions on the furan ring significantly enhanced antimicrobial activity, indicating a structure–activity relationship that could be exploited in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

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